molecular formula C23H22FN7O3 B2965424 (2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920387-40-2

(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2965424
CAS No.: 920387-40-2
M. Wt: 463.473
InChI Key: PDGLIBKGCSXVHE-UHFFFAOYSA-N
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Description

(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H22FN7O3 and its molecular weight is 463.473. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity and Therapeutic Potential

Compounds with structures incorporating elements of triazolo, pyrimidin, and piperazinyl groups have been studied for their antagonist activities, particularly against 5-HT2 receptors. For instance, derivatives with similar structural motifs have demonstrated potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity in vivo, suggesting potential utility in therapeutic applications targeting serotonin receptors, which could imply applications in mood disorders, schizophrenia, and other psychiatric conditions (Watanabe et al., 1992).

Antimicrobial Applications

Derivatives of triazoles, including those with structural features akin to the compound , have been synthesized and evaluated for antimicrobial activities. Some compounds have shown good to moderate activities against various microorganisms, highlighting the potential of such chemical structures in developing new antimicrobial agents (Bektaş et al., 2007).

Fluorescent Logic Gates and Sensory Applications

Compounds incorporating piperazine and aromatic substituents have been utilized as fluorescent logic gates, indicating potential applications in sensing technologies. These studies explore the influence of solvent polarity on the fluorescence properties, suggesting uses in probing cellular microenvironments or protein interfaces (Gauci & Magri, 2022).

P2X7 Antagonist for Mood Disorders

In the realm of neurological research, certain piperazine and triazolopyrimidin-containing compounds have been identified as potent P2X7 receptor antagonists, with some advancing to clinical trials for the treatment of mood disorders. This highlights the significant therapeutic potential of compounds with such structural frameworks (Chrovian et al., 2018).

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O3/c1-33-17-6-7-18(19(13-17)34-2)23(32)30-10-8-29(9-11-30)21-20-22(26-14-25-21)31(28-27-20)16-5-3-4-15(24)12-16/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGLIBKGCSXVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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